2-amino-4-hydroxy-6-(3-hydroxy-4-phosphonoxy-1-butenyl)pteridine 2-amino-4-hydroxy-6-(3-hydroxy-4-phosphonoxy-1-butenyl)pteridine
Brand Name: Vulcanchem
CAS No.: 136338-57-3
VCID: VC0145936
InChI: InChI=1S/C10H12N5O6P/c11-10-14-8-7(9(17)15-10)13-5(3-12-8)1-2-6(16)4-21-22(18,19)20/h1-3,6,16H,4H2,(H2,18,19,20)(H3,11,12,14,15,17)/b2-1+
SMILES: C1=C(N=C2C(=N1)NC(=NC2=O)N)C=CC(COP(=O)(O)O)O
Molecular Formula: C10H12N5O6P
Molecular Weight: 329.21 g/mol

2-amino-4-hydroxy-6-(3-hydroxy-4-phosphonoxy-1-butenyl)pteridine

CAS No.: 136338-57-3

Main Products

VCID: VC0145936

Molecular Formula: C10H12N5O6P

Molecular Weight: 329.21 g/mol

2-amino-4-hydroxy-6-(3-hydroxy-4-phosphonoxy-1-butenyl)pteridine - 136338-57-3

CAS No. 136338-57-3
Product Name 2-amino-4-hydroxy-6-(3-hydroxy-4-phosphonoxy-1-butenyl)pteridine
Molecular Formula C10H12N5O6P
Molecular Weight 329.21 g/mol
IUPAC Name [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate
Standard InChI InChI=1S/C10H12N5O6P/c11-10-14-8-7(9(17)15-10)13-5(3-12-8)1-2-6(16)4-21-22(18,19)20/h1-3,6,16H,4H2,(H2,18,19,20)(H3,11,12,14,15,17)/b2-1+
Standard InChIKey OSULHPDFAYTYOO-OWOJBTEDSA-N
Isomeric SMILES C1=C(N=C2C(=N1)NC(=NC2=O)N)/C=C/C(COP(=O)(O)O)O
SMILES C1=C(N=C2C(=N1)NC(=NC2=O)N)C=CC(COP(=O)(O)O)O
Canonical SMILES C1=C(N=C2C(=N1)NC(=NC2=O)N)C=CC(COP(=O)(O)O)O
Synonyms 2-amino-4-hydroxy-6-(3-hydroxy-4-phosphonoxy-1-butenyl)pteridine
PubChem Compound 6439398
Last Modified Nov 09 2021
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